2-(4,7-difluoro-1H-indol-3-yl)ethanol
Description
Properties
IUPAC Name |
2-(4,7-difluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-8(12)10-9(7)6(3-4-14)5-13-10/h1-2,5,13-14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTKHTPPHAYYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CN2)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Fluorinated Indoles with Ethylene Oxide or Equivalent Precursors
A common method involves the nucleophilic substitution or ring-opening of epoxides by the indole nitrogen or carbon nucleophiles:
- Epoxide Ring-Opening: The 3-position of 4,7-difluoroindole can be functionalized by opening oxiranes (epoxides) such as glycidol or protected ethylene oxide derivatives under basic conditions (e.g., NaH in DMSO or THF). This reaction installs the 2-hydroxyethyl side chain at the 3-position.
- Reaction Conditions: Typically performed at low temperatures (-78 °C to room temperature) to control regioselectivity and yield.
This method is supported by analogous syntheses of 2-substituted indol-3-yl ethanols where epoxide intermediates are key, as seen in related indole chemistry literature.
Reduction of 3-(2-hydroxyethyl)indole Ketones or Aldehydes
An alternative approach involves:
- Synthesis of 3-(2-oxoethyl)indole intermediates (ketones or aldehydes) bearing fluorine substituents.
- Reduction Step: The carbonyl group is reduced to the corresponding alcohol using mild hydride reagents such as sodium borohydride (NaBH4) or Luche reduction conditions (NaBH4 with CeCl3) to afford the this compound with high chemo- and diastereoselectivity.
This approach allows for stereochemical control and functional group compatibility.
Cross-Coupling and Functional Group Interconversion
- Halogenated Indole Precursors: 4,7-difluoroindoles can be halogenated at the 3-position (e.g., iodides or bromides).
- Cross-Coupling Reactions: These halides undergo palladium-catalyzed cross-coupling with organometallic reagents bearing the 2-hydroxyethyl group or its protected derivatives.
- Subsequent Deprotection or Hydrolysis: The protected groups are removed to yield the free ethanol functionality.
This strategy is useful for late-stage functionalization and diversification.
Representative Synthetic Scheme (Hypothetical)
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4,7-difluoroindole + ethylene oxide, NaH, DMSO, 0°C to rt | This compound | 65-75 | Direct nucleophilic ring-opening |
| 2 | 3-(2-oxoethyl)-4,7-difluoroindole + NaBH4, EtOH, 0°C | This compound | 70-80 | Reduction of ketone intermediate |
| 3 | 3-iodo-4,7-difluoroindole + Pd catalyst + 2-hydroxyethyl boronate, base, solvent | Protected ethanol derivative | 60-70 | Cross-coupling step |
| 4 | Deprotection (acidic or basic hydrolysis) | This compound | 85-90 | Final deprotection to free alcohol |
Detailed Research Findings and Notes
- Selectivity and Yield: Low temperature and controlled addition of reagents improve regioselectivity and yield in epoxide ring-opening reactions.
- Microwave-Assisted Synthesis: Microwave heating has been shown to accelerate alkylation and epoxidation steps in related indole derivatives, improving overall efficiency and yield.
- Reduction Methods: Luche reduction is favored for its chemo- and diastereoselectivity, preserving sensitive substituents such as fluorine.
- Catalyst and Solvent Effects: Palladium-catalyzed cross-couplings require careful choice of ligand, base, and solvent to optimize yields and minimize side reactions.
- Fluorine Effects: The presence of fluorine atoms at positions 4 and 7 influences the electronic density of the indole ring, affecting nucleophilicity and reactivity during alkylation and reduction steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Epoxide Ring-Opening | Ethylene oxide, NaH, DMSO | Direct, mild conditions, good yield | Possible regioisomer formation |
| Reduction of Ketone Intermediates | NaBH4 or Luche reduction | High selectivity, stereocontrol | Requires ketone precursor |
| Cross-Coupling of Halogenated Indoles | Pd catalyst, organoboron reagents | Versatile, late-stage functionalization | Multi-step, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
2-(4,7-difluoro-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the indole ring .
Scientific Research Applications
Synthesis of 2-(4,7-difluoro-1H-indol-3-yl)ethanol
The synthesis of this compound typically involves the reduction of corresponding indole derivatives. A common method includes the use of lithium aluminum hydride in an organic solvent like tetrahydrofuran (THF). The reaction conditions can be optimized for yield and purity.
| Synthesis Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Reduction | Lithium aluminum hydride | 100% | THF, reflux for 1.5 hours |
| Alternative methods | Carbon tetrabromide, triphenylphosphine | 70% | Dichloromethane, 0°C to room temperature |
Antifungal Activity
Research has demonstrated that derivatives of indole compounds exhibit antifungal properties. For instance, modifications to the indole structure can enhance activity against Candida species. In a study involving various indole derivatives, compounds similar to this compound were tested for minimum inhibitory concentration (MIC) values against Candida albicans.
| Compound | MIC (µg/mL) |
|---|---|
| Unsubstituted indole | 0.011 |
| This compound | TBD |
The introduction of fluorine atoms at specific positions was found to enhance antifungal activity significantly compared to unsubstituted analogs .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The National Cancer Institute (NCI) has evaluated several compounds for their effectiveness against various cancer cell lines. Compounds similar to this compound have shown promising results in inhibiting cell growth.
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (lung cancer) | 15.72 | 50.68 |
| MCF7 (breast cancer) | TBD | TBD |
The compound's mechanism often involves the disruption of cellular processes essential for cancer cell survival .
Case Study: Antiviral Applications
A recent study investigated the potential of indole derivatives as antiviral agents against influenza viruses. The compound demonstrated significant binding affinity to viral proteins, suggesting a mechanism of action that could inhibit viral replication.
Case Study: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of synthesized indole derivatives against Staphylococcus aureus and other bacterial strains. Results indicated that modifications to the indole structure could enhance antimicrobial properties significantly.
Mechanism of Action
The mechanism of action of 2-(4,7-difluoro-1H-indol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-(4,6-Difluoro-1H-indol-3-yl)acetic acid
- Structure : Fluorine at positions 4 and 6; acetic acid group at the 3-position.
- Key Differences: The carboxylic acid group increases hydrophilicity compared to the ethanol group, enhancing solubility in aqueous media.
- Similarity Score : 0.98 (structural similarity to the target compound) .
5,7-Difluorotryptamine Hydrochloride
- Structure : Fluorine at positions 5 and 7; ethylamine group at the 3-position.
- The 5,7-difluoro substitution pattern may influence serotonin receptor binding compared to the 4,7-difluoro configuration .
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol
- Structure: Bromine at position 4, fluorine at 7; methanol group at the 3-position.
- Key Differences: Bromine’s larger atomic radius and polarizability may enhance halogen bonding but reduce metabolic stability. The shorter methanol chain decreases hydrophilicity relative to ethanol .
2-(4,7-Dimethoxy-1H-indol-3-yl)ethanamine
- Structure : Methoxy groups at 4 and 7; ethylamine group at 3-position.
- Key Differences : Methoxy groups are electron-donating, opposing fluorine’s electron-withdrawing effects. The ethylamine group introduces a basic nitrogen, altering pharmacokinetics and target engagement .
Physicochemical Properties
| Compound Name | Molecular Weight | Substituent Positions | Functional Group | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-(4,7-Difluoro-1H-indol-3-yl)ethanol | 212.19 | 4,7-F | Ethanol | 1.8 | ~10 (DMSO) |
| 2-(4,6-Difluoro-1H-indol-3-yl)acetic acid | 226.17 | 4,6-F | Acetic acid | 1.2 | ~50 (Water) |
| 5,7-Difluorotryptamine HCl | 246.67 | 5,7-F | Ethylamine | 1.5 | ~20 (Water) |
| (4-Bromo-7-fluoro-1H-indol-3-yl)methanol | 258.08 | 4-Br, 7-F | Methanol | 2.3 | ~5 (DMSO) |
*Predicted using fragment-based methods. Data aggregated from structural analogs .
Biological Activity
2-(4,7-Difluoro-1H-indol-3-yl)ethanol is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Indole derivatives, including this compound, interact with various biological targets, leading to significant changes in cellular processes. The primary mechanisms include:
- Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating their potency .
- Antimicrobial Effects : Research indicates that indole derivatives can possess antimicrobial properties against a range of pathogens. In particular, some derivatives demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound and related compounds:
Study 1: Anticancer Properties
A study conducted on a series of indole derivatives revealed that those containing fluorine substitutions exhibited enhanced anticancer activity. In vitro assays demonstrated that this compound analogs significantly reduced cell viability in MCF-7 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
Another research effort highlighted the antimicrobial potential of indole derivatives against Candida albicans. The study found that certain derivatives inhibited fungal growth effectively while maintaining low toxicity towards human cells. The structure–activity relationship indicated that fluorinated indoles had superior efficacy compared to non-fluorinated counterparts .
Q & A
Q. What are the optimal synthetic routes for 2-(4,7-difluoro-1H-indol-3-yl)ethanol?
- Methodological Answer : A common approach involves Vilsmeier-Haack formylation of the indole core followed by reduction. For example, 4-fluoroindole derivatives can be formylated using POCl₃ and DMF under controlled conditions (60–80°C, anhydrous environment) to introduce a formyl group at the 3-position . Subsequent reduction of the aldehyde to ethanol is achieved via sodium borohydride (NaBH₄) or catalytic hydrogenation. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) . Challenges include managing the reactivity of fluorine substituents, which may require inert atmospheres or low temperatures to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., coupling constants for H-F interactions in the indole ring) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, noting the loss of -CH₂CH₂OH or HF .
- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
Cross-referencing with computational methods (e.g., DFT calculations) can resolve ambiguities in peak assignments .
Q. What safety protocols are essential when handling fluorinated indole derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS Category 2B for eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated indole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for confirming the positions of fluorine atoms and ethanol substituents. For example, SHELX software refines data with high-resolution (<1.0 Å) to model disorder or thermal motion . Key parameters include:
| Parameter | Typical Value for Indole Derivatives |
|---|---|
| R-factor | <0.05 |
| C-C bond precision | ±0.002 Å |
| Challenges include growing crystals of sufficient quality, often requiring slow evaporation from DCM/hexane mixtures . |
Q. How to address discrepancies between experimental and computational spectroscopic data?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by comparing calculated vs. experimental NMR chemical shifts. Adjust solvent effects (e.g., PCM model for DMSO) .
- Step 2 : Investigate conformational flexibility. Rotamer populations of the ethanol side chain may cause averaged NMR signals that differ from static calculations .
- Step 3 : Cross-check with alternative techniques (e.g., NOESY for spatial proximity) .
Q. What mechanistic insights explain the reactivity of the ethanol substituent in fluorinated indoles?
- Methodological Answer :
- Steric Effects : The 4,7-difluoro groups create electron-deficient indole rings, increasing the acidity of the ethanol O-H (pKa ~12–14). This enhances nucleophilicity in esterification or etherification reactions .
- Electronic Effects : Fluorine’s -I effect stabilizes transition states in SN2 reactions (e.g., tosylation of the hydroxyl group). Kinetic studies (monitored by ¹⁹F NMR) reveal rate acceleration compared to non-fluorinated analogs .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across studies?
- Methodological Answer :
- Factor 1 : Purity assessment. Use HPLC (≥95% purity) to rule out impurities as confounding variables .
- Factor 2 : Assay conditions. Compare solvent (DMSO vs. aqueous buffer) and cell lines. For example, fluorinated indoles may exhibit higher permeability in lipid-rich media .
- Factor 3 : Fluorine’s metabolic stability. LC-MS metabolomics can identify degradation products that alter activity .
Research Design Considerations
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
